2-Hydroxy-N-(2-hydroxyethyl)acetamide

Description

The exact mass of the compound 2-Hydroxy-N-(2-hydroxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11059. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-N-(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-N-(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

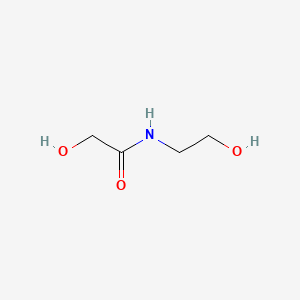

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c6-2-1-5-4(8)3-7/h6-7H,1-3H2,(H,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOVCEBACWAEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189409 | |

| Record name | Acetamide, 2-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-25-2 | |

| Record name | N-(2-Hydroxyethyl)glycolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-N-(2-hydroxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)GLYCOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8RBC5FPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Hydroxy-N-(2-hydroxyethyl)acetamide" chemical properties

This guide provides an in-depth technical analysis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide , scientifically referred to as N-(2-Hydroxyethyl)glycolamide (HEGA) .[1][2]

Structure, Synthesis, and Industrial Applications[1][2]

Executive Summary

N-(2-Hydroxyethyl)glycolamide (HEGA) is a bifunctional amide characterized by a hydrophilic glycolyl backbone coupled with an ethanolamine moiety.[1][2] It serves as a critical intermediate in the synthesis of non-ionic surfactants, a humectant in advanced cosmetic formulations, and a significant degradation product in amine-based carbon capture systems (post-combustion CO₂ capture).[1][2] Its structure—containing two primary hydroxyl groups and a central amide linkage—imparts high water solubility and chemical versatility, making it a subject of interest for cross-linking applications and thermodynamic solvent modeling.[1][2]

Chemical Identity & Structural Analysis

HEGA belongs to the class of alkanolamides.[1][2] Unlike simple fatty acid amides, the acyl group in HEGA is derived from glycolic acid, introducing an alpha-hydroxy functionality that significantly influences its hydrogen-bonding network and reactivity.[1][2]

Table 1: Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Hydroxy-N-(2-hydroxyethyl)acetamide |

| Common Synonyms | N-(2-Hydroxyethyl)glycolamide; N-Glycolylethanolamine |

| CAS Registry Number | 3586-25-2 |

| Molecular Formula | C₄H₉NO₃ |

| SMILES | C(CO)NC(=O)CO |

| InChI Key | NAOVCEBACWAEDG-UHFFFAOYSA-N |

Physicochemical Profile

The physicochemical behavior of HEGA is dominated by its high polarity.[1][2] The molecule exhibits strong intermolecular hydrogen bonding, leading to high viscosity in the liquid state and high solubility in protic solvents.[1][2]

Table 2: Physical & Chemical Properties

| Property | Value / Characteristic | Note |

| Molecular Weight | 119.12 g/mol | |

| Physical State | Solid (Hygroscopic) | Often handled as a viscous aqueous solution.[1][2][3] |

| Melting Point | ~85–95 °C (Estimated) | Analogous to N-methylglycolamide; exact experimental value varies by purity/hydration.[1][2] |

| Solubility | Miscible in Water, Ethanol, Methanol | Insoluble in non-polar solvents (Hexane, Toluene).[1][2] |

| LogP (Octanol/Water) | -1.8 | Indicates high hydrophilicity; poor membrane permeability.[1][2] |

| pKa | ~14-15 (Amide proton) | Weakly acidic; stable in neutral pH.[1][2] |

| H-Bond Donors | 3 (2 -OH, 1 -NH) | Facilitates strong solvent interactions.[1][2] |

Synthesis & Manufacturing Methodologies

The industrial synthesis of HEGA typically follows a nucleophilic acyl substitution pathway (Amidation).[1][2] This process must be controlled to prevent polymerization (polyester formation) or cyclization (morpholine derivatives).[1][2]

Primary Route: Aminolysis of Glycolic Esters

The most efficient route involves the reaction of Methyl Glycolate or Glycolic Acid with Monoethanolamine (MEA) .[1][2]

Reaction Stoichiometry: 1:1 Molar Ratio Catalyst: None (Thermal) or Lewis Acid (Zn(OAc)₂) Conditions: 70–100 °C, Inert Atmosphere (N₂)[1][2]

Step-by-Step Protocol (Laboratory Scale):

-

Charge: Load Methyl Glycolate (1.0 eq) into a reactor equipped with a reflux condenser and dropping funnel.

-

Addition: Add Monoethanolamine (1.05 eq) dropwise while maintaining temperature at 40 °C to manage exotherm.

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours.

-

By-product Removal: If using methyl glycolate, methanol is generated.[1][2] Remove methanol continuously via distillation to drive equilibrium forward (Le Chatelier’s principle).[1][2]

-

Purification: The crude product is a viscous oil that solidifies upon cooling.[1][2] Recrystallization from Ethanol/Ethyl Acetate yields high-purity HEGA.[1][2]

Diagram 1: Synthesis Pathway

The following diagram illustrates the direct amidation pathway and potential side reactions (O-acylation).[1][2]

Caption: Synthesis of HEGA via aminolysis of methyl glycolate. The N-attack is thermodynamically favored over O-attack, yielding the amide.[1][2]

Reactivity & Stability

HEGA exhibits unique stability profiles due to the proximity of the hydroxyl group to the amide bond.[1][2]

Hydrolytic Stability

-

Acidic Conditions: Susceptible to hydrolysis at pH < 3, reverting to glycolic acid and ethanolamine salts.[1][2]

-

Alkaline Conditions: Moderately stable, but strong bases (pH > 12) at high temperatures will induce hydrolysis.[1][2]

Thermal Degradation (CO₂ Capture Context)

In amine-based carbon capture (e.g., using MEA), HEGA is identified as a stable degradation product .[1][2] It forms via the reaction of MEA with glycolic acid (itself an oxidative degradation product of MEA).[1][2] Unlike other degradation products that induce corrosion, HEGA is relatively inert but accumulates in the solvent, altering viscosity and reducing CO₂ capacity.[1][2]

Diagram 2: Formation in CO₂ Capture Systems

Caption: Pathway of HEGA formation during oxidative degradation of amine solvents in carbon capture.[1][2]

Applications in R&D and Industry

Carbon Capture & Storage (CCS)

HEGA is monitored as a marker for solvent degradation.[1][2] Its accumulation indicates oxidative stress in the absorber column.[1][2] Understanding its solubility helps in designing "reclaiming" units (thermal distillation) to remove it from the amine solvent loop.[1][2]

Cosmetics & Personal Care[1][2]

-

Mechanism: The dual hydroxyl groups bind water molecules effectively, while the amide backbone provides substantivity to keratin fibers (hair/skin) via hydrogen bonding.[1][2]

-

Advantage: Less irritating than simple alkanolamines and provides a smoother sensory profile.[1][2]

Chemical Intermediate

HEGA serves as a precursor for:

-

Poly(ester amides): Biodegradable polymers used in drug delivery.[1][2]

-

Morpholine-2,3-dione derivatives: Via intramolecular cyclization under dehydration conditions.[1][2]

Safety & Handling (MSDS Summary)

While HEGA is milder than its parent amines, standard laboratory safety protocols apply.[1][2]

-

GHS Classification:

-

PPE Requirements: Nitrile gloves, safety goggles, and local exhaust ventilation.[1][2]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent moisture absorption (hygroscopic).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94967, N-(2-Hydroxyethyl)glycolamide.[1][2] Retrieved from [Link]

-

Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[1][2] I. A review. International Journal of Greenhouse Gas Control.[1][2] (Contextual validation of HEGA as MEA degradation product).

-

European Chemicals Agency (ECHA). Registration Dossier: Amides, hydroxy, N-hydroxyalkyl.[1][2] (General safety data for hydroxy-amides).

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS Number: 3586-25-2). Due to the limited availability of experimental data for this specific compound, this guide also presents a detailed comparative analysis with its structural analog, N-(2-hydroxyethyl)acetamide (CAS Number: 142-26-7). The document is designed to offer researchers and drug development professionals a thorough understanding of the compound's molecular characteristics, expected physical behavior, and standardized methodologies for its empirical characterization. Emphasis is placed on the influence of its molecular structure, particularly the presence of two hydroxyl groups, on key properties such as melting point, boiling point, and solubility.

Introduction and Structural Elucidation

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a small organic molecule featuring both amide and alcohol functional groups. It is structurally distinguished from the more commonly referenced N-(2-hydroxyethyl)acetamide by the presence of an additional hydroxyl group on the acetyl moiety. This structural difference is critical, as it is expected to significantly influence the compound's intermolecular forces, and consequently, its physical properties.

The additional hydroxyl group enhances the molecule's capacity for hydrogen bonding, both as a donor and an acceptor. This increased potential for hydrogen bonding is predicted to lead to a higher melting point, boiling point, and greater aqueous solubility compared to its mono-hydroxy counterpart. The presence of multiple hydrophilic functional groups suggests its potential utility as a humectant, a solubilizing agent, or a building block in the synthesis of more complex molecules in various industrial and pharmaceutical applications.

It is imperative to distinguish between these two compounds to ensure accuracy in research and development:

-

2-Hydroxy-N-(2-hydroxyethyl)acetamide (Target Compound): CAS 3586-25-2

-

N-(2-hydroxyethyl)acetamide (Structural Analog): CAS 142-26-7

This guide will focus on the former while using data from the latter for comparative context.

Molecular Structure

The chemical structure of 2-Hydroxy-N-(2-hydroxyethyl)acetamide is depicted below.

Caption: Chemical Structure of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Physical and Chemical Properties

To date, there is a notable scarcity of experimentally determined physical property data for 2-Hydroxy-N-(2-hydroxyethyl)acetamide in peer-reviewed literature and chemical databases. The information available is primarily from computational predictions.

Summary of Known and Predicted Properties

| Property | Value | Source |

| CAS Number | 3586-25-2 | [1] |

| Molecular Formula | C₄H₉NO₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [1] |

| SMILES | O=C(NCCO)CO | [3] |

| Predicted XlogP | -1.8 | [2] |

| Boiling Point | No data available | [3] |

| Storage Temperature | Room temperature | [3] |

Comparative Analysis with N-(2-hydroxyethyl)acetamide

To provide a functional estimation of the physical properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide, a comparison with its well-characterized analog, N-(2-hydroxyethyl)acetamide (CAS 142-26-7), is instructive.

| Property | N-(2-hydroxyethyl)acetamide | Expected Impact on 2-Hydroxy-N-(2-hydroxyethyl)acetamide |

| Molecular Formula | C₄H₉NO₂ | Addition of one oxygen atom |

| Molecular Weight | 103.12 g/mol [4] | Higher (119.12 g/mol ) |

| Melting Point | 15.8 °C[5] | Expected to be significantly higher due to increased hydrogen bonding capacity. |

| Boiling Point | 151-155 °C / 5 mmHg | Expected to be significantly higher due to increased polarity and hydrogen bonding. |

| Density | ~1.12 g/mL at 25 °C[6] | Likely to be slightly higher. |

| Water Solubility | Soluble | Expected to have even higher water solubility. |

The additional hydroxyl group in 2-Hydroxy-N-(2-hydroxyethyl)acetamide introduces another site for strong intermolecular hydrogen bonding. Amides and alcohols are known to exhibit high melting and boiling points due to this property.[7] The presence of a second hydroxyl group is expected to amplify this effect, leading to a higher energy requirement to transition from solid to liquid and from liquid to gas.

Experimental Protocols for Physical Property Determination

For researchers synthesizing or working with 2-Hydroxy-N-(2-hydroxyethyl)acetamide, empirical determination of its physical properties is crucial for characterization, purification, and formulation. The following are standardized, step-by-step methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A packed sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Perform a rapid heating run (10-20 °C/min) to find an approximate melting range. This saves time in the subsequent accurate determination.

-

Accurate Determination: Use a fresh sample. Heat the apparatus to a temperature about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound will exhibit a sharp melting range of 1-2 °C.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale/Thiele Tube Method)

For small quantities of a liquid, the Thiele tube method provides an accurate boiling point.[4] If the compound is solid at room temperature, this method would be performed on the molten substance.

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube (e.g., 10 x 75 mm).

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube, open end down, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample portion is immersed in the oil. Heat the side arm of the Thiele tube gently with a microburner or other heat source.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady, rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a correction may be necessary.

Conclusion

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a molecule with significant potential for hydrogen bonding, which is expected to dominate its physical properties. While experimental data remains scarce, theoretical predictions and comparisons with its structural analog, N-(2-hydroxyethyl)acetamide, suggest it is a high-melting solid or a high-boiling liquid with substantial water solubility. The experimental protocols provided in this guide offer standardized methods for the empirical validation of these properties, which is essential for any future research, development, or application of this compound. Further experimental characterization is highly encouraged to fill the existing data gaps and to fully understand the potential of this versatile molecule.

References

-

LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

ChemSynthesis. N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

- This cit

- This cit

- This cit

-

PubChemLite. 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3). Retrieved from [Link]

- This cit

- This cit

-

Stanford Research Systems. Melting Point Determination. Retrieved from [Link]

- This cit

-

LibreTexts. (2023, January 8). 7.5: Physical Properties of Amides. Chemistry LibreTexts. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- University of California, Davis. Physical Properties of Amides. Retrieved from a general university chemistry resource.

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 2. davjalandhar.com [davjalandhar.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS No. 3586-25-2): Properties, Synthesis, and Inferred Potential for Drug Development

This technical guide provides a comprehensive overview of 2-Hydroxy-N-(2-hydroxyethyl)acetamide, a unique N,N-disubstituted acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available chemical data, outlines synthetic methodologies, and, in the absence of extensive direct research, extrapolates potential applications based on the functional characteristics of its structural class. We will delve into the knowns and unknowns, offering a scientifically grounded perspective to stimulate further investigation into this promising molecule.

Core Chemical Identity and Physicochemical Properties

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a small organic molecule featuring two hydroxyl groups and an amide functional group. These characteristics suggest a high degree of hydrophilicity and the potential for extensive hydrogen bonding, which could influence its solubility, viscosity, and interactions with biological systems.

Table 1: Physicochemical Properties of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

| Property | Value | Source |

| CAS Number | 3586-25-2 | [1][2] |

| Molecular Formula | C4H9NO3 | [1][3] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| IUPAC Name | 2-Hydroxy-N-(2-hydroxyethyl)acetamide | [3] |

| SMILES | O=C(NCCO)CO | [2] |

| InChI Key | NAOVCEBACWAEDG-UHFFFAOYSA-N | [3] |

| Physical Form | Solid or semi-solid or liquid | |

| Purity | Typically >95% (commercial) | |

| Storage | Sealed in a dry place at room temperature | [2] |

| Predicted XlogP | -1.8 | [3] |

It is important to note that while the primary CAS number for this compound is 3586-25-2, some databases have erroneously associated it with CAS number 3586-55-8, which correctly identifies (ethylenedioxy)dimethanol, a formaldehyde-releasing biocide.[4][5][6][7][8][9][10] Researchers should exercise caution and verify the identity of the compound through analytical means.

Synthesis and Manufacturing: A Mechanistic Perspective

The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide can be achieved through several routes, primarily involving the acylation of an amino alcohol. The choice of starting materials and reaction conditions is critical for achieving high yield and purity.

One common synthetic pathway involves the reaction of acetoxyacetyl chloride with monoethanolamine. This method is efficient but requires careful control of the reaction temperature to prevent side reactions. An alternative and often more controlled approach is the amidation of a glycolic acid derivative with monoethanolamine.

Below is a generalized workflow for the synthesis of 2-Hydroxy-N-(2-hydroxyethyl)acetamide.

Sources

- 1. 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 2. 3586-25-2|2-Hydroxy-N-(2-hydroxyethyl)acetamide|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. farnell.com [farnell.com]

- 6. Bactericide Chemical (ethylenedioxy)dimethanol 90% Liquid EDDM CAS 3586-55-8 - Sinobio Chemistry [sinobiochemistry.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. (ethylenedioxy)dimethanol | CAS#:3586-55-8 | Chemsrc [chemsrc.com]

- 9. atamankimya.com [atamankimya.com]

- 10. CAS 3586-55-8: (Ethylenedioxy)dimethanol | CymitQuimica [cymitquimica.com]

2-Hydroxy-N-(2-hydroxyethyl)acetamide: Structural Architecture and Pharmaceutical Relevance

The following technical guide details the molecular structure, bonding properties, and pharmaceutical relevance of 2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA).

CAS: 3586-25-2 | Formula:

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (HHEA) is a hydrophilic amide characterized by a glycolyl backbone coupled to an ethanolamine moiety. While primarily documented as a stable oxidative degradation product of monoethanolamine (MEA) in carbon capture technologies, its relevance in drug development lies in its role as a process-related impurity and a structural reference standard for pharmaceutical stability profiling.

For researchers and formulation scientists, HHEA represents a critical "molecular marker" for the oxidative stress of amine-containing excipients. Its dual-hydroxyl architecture also makes it a model compound for studying amide-alcohol hydrogen bonding networks in aqueous environments.

Molecular Architecture & Bonding

Structural Connectivity

HHEA consists of a central amide bond linking a 2-hydroxyacetyl (glycolyl) group and a 2-hydroxyethyl group. The molecule is achiral and possesses high conformational flexibility due to the rotatable

-

Core Motif: Secondary Amide (

). -

Head Group: Primary Hydroxyl (

, Glycolyl side). -

Tail Group: Primary Hydroxyl (

, Ethanolamine side).

Electronic Structure and Hybridization

The stability of HHEA is governed by the resonance energy of the amide bond, which enforces planarity across the

| Atom | Hybridization | Geometry | Bond Character |

| Carbonyl C | Trigonal Planar | Electrophilic, part of amide resonance | |

| Amide N | Trigonal Planar | Nucleophilic lone pair delocalized into carbonyl | |

| Alkyl C | Tetrahedral | Flexible linkers allowing H-bond optimization | |

| Hydroxyl O | Bent | Dual donor/acceptor capability |

Hydrogen Bonding Network

HHEA is an "H-bond powerhouse" relative to its molecular weight. It contains:

-

3 Hydrogen Bond Donors (HBD): Amide NH, two Hydroxyl OHs.

-

4 Hydrogen Bond Acceptors (HBA): Carbonyl O, two Hydroxyl Os, Amide N (weak).

Intramolecular Bonding: In vacuum or non-polar solvents, HHEA can form a pseudo-cyclic structure via an intramolecular H-bond between the glycolyl hydroxyl and the amide carbonyl oxygen (5-membered ring interaction) or the amide NH (less likely).

Intermolecular Bonding: In aqueous solution, HHEA integrates seamlessly into the water lattice. The high density of hydroxyl groups disrupts the hydrophobic effect usually associated with alkyl chains, rendering the molecule highly soluble.

Figure 1: Structural connectivity and hydrogen bonding capabilities of HHEA. The red dotted line indicates a potential intramolecular stabilization interaction.

Synthesis & Formation Protocols

For drug development applications requiring high-purity standards (e.g., for impurity spiking studies), laboratory synthesis is preferred over isolation from degradation mixtures.

Laboratory Synthesis Protocol

Reaction Type: Aminolysis of Esters. Precursors: Ethyl Glycolate, Ethanolamine.

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge Ethyl Glycolate (1.0 eq, 104 mg/mmol) and Ethanolamine (1.05 eq, excess to drive completion).

-

Solvent: Reaction can be performed neat (solvent-free) to maximize kinetics and green chemistry principles, or in dry Methanol.

-

Reaction: Heat to 70°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or IR (disappearance of ester carbonyl ~1740 cm⁻¹, appearance of amide I ~1650 cm⁻¹).

-

Workup: Remove excess ethanolamine and ethanol byproduct under reduced pressure (rotary evaporator).

-

Purification: The crude oil is often pure enough (>95%). For analytical standards, purify via silica gel column chromatography (Eluent: DCM:MeOH 9:1).

Industrial Formation (Degradation Pathway)

In pharmaceutical formulations containing Monoethanolamine (MEA) or similar buffers, HHEA forms via oxidative degradation.

-

Mechanism: MEA undergoes oxidative deamination to Glycolaldehyde

Glycolic Acid. -

Coupling: Glycolic Acid reacts with residual MEA to form HHEA.

Figure 2: Formation pathways of HHEA. Left: Oxidative degradation route common in stability samples. Bottom: Direct condensation.

Spectroscopic Characterization

To validate the identity of HHEA in a formulation or synthesis batch, use the following spectroscopic fingerprints.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d6

| Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 7.6 – 8.0 | Broad Singlet | 1H | Amide Proton (Exchangeable) | |

| 5.5 | Triplet | 1H | Glycolyl Hydroxyl | |

| 4.7 | Triplet | 1H | Ethanolamine Hydroxyl | |

| 3.8 | Singlet | 2H | Glycolyl Methylene (Deshielded by C=O and O) | |

| 3.4 | Multiplet | 2H | Ethanolamine O-Methylene | |

| 3.2 | Multiplet | 2H | Ethanolamine N-Methylene |

Infrared Spectroscopy (FT-IR)

-

3300–3400 cm⁻¹: Broad, strong O-H and N-H stretching (H-bonded).

-

1640–1660 cm⁻¹: Amide I band (C=O stretch). Diagnostic peak.

-

1540–1560 cm⁻¹: Amide II band (N-H bend).

Pharmaceutical Applications & Relevance[1]

Impurity Profiling (ICH Q3A/B)

HHEA is a known impurity in drugs utilizing oxazolidinone scaffolds or ethanolamine salts.

-

Oxazolidinone Antibiotics: HHEA is a structural fragment often used as a reference standard to ensure the integrity of the N-substituent in complex syntheses.

-

Excipient Stability: In liquid formulations using MEA as a buffering agent, the appearance of HHEA indicates oxidative stress and potential pH drift (conversion of basic amine to neutral amide).

Cryoprotection & Solubilization

Structurally similar to glycerol and dimethyl sulfoxide (DMSO), HHEA possesses cryoprotective properties due to its ability to disrupt ice crystal lattice formation via its multiple H-bond donors. It is investigated as a low-toxicity alternative to traditional cryoprotectants in protein formulations, although its primary use remains analytical.

Lipid Headgroup Analog

HHEA mimics the headgroup of N-acylethanolamines (NAEs) , a class of lipid signaling molecules. While the acetyl chain is too short for hydrophobic membrane insertion, HHEA serves as a hydrophilic control in studies investigating the interfacial behavior of NAEs.

References

-

ChemicalBook. (2023). 2-Hydroxy-N-(2-hydroxyethyl)acetamide Properties and CAS 3586-25-2. Link

-

CSIRO. (2012). Aqueous amino solvent based acid gas removal: Degradation products of MEA. Australian National Low Emissions Coal Research.[1] Link

-

Sigma-Aldrich. (2024). N-(2-hydroxyethyl)acetamide and derivatives: Analytical Standards. Link

-

Simson Pharma. (2024). Pharmaceutical Impurity Standards: Oxazolidinone Series. Link

-

ResearchGate. (2025). Oxidative Degradation of Amines: Identification of HHEA. Link

Sources

Technical Guide: Thermal Stability and Degradation of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

The following is an in-depth technical guide on the thermal stability and degradation of 2-Hydroxy-N-(2-hydroxyethyl)acetamide , structured for researchers and drug development professionals.

Executive Summary

2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), often referred to as N-(2-Hydroxyethyl)glycolamide (HEGA) , is a bifunctional amide characterized by hydroxyl groups on both the acyl and amine fragments. While utilized as a humectant in pharmaceutical and cosmetic formulations, it is most critically recognized in industrial chemistry as a degradation intermediate of Monoethanolamine (MEA) during post-combustion CO₂ capture.

This guide addresses a critical stability paradox: while HEGA is kinetically stable as a pure substance under ambient conditions, it exhibits significant thermodynamic instability in aqueous solution and at elevated temperatures (>100°C). It serves as a "shuttle" molecule, readily hydrolyzing back to its precursors or dehydrating into cyclic impurities depending on the thermal and pH environment. Understanding this profile is essential for preventing formulation drift and mitigating solvent degradation in scrubbing systems.

Chemical Identity & Physicochemical Baseline[1]

Before assessing stability, the structural baseline must be defined. HEGA is a secondary amide derived from the condensation of glycolic acid and ethanolamine.

| Property | Specification |

| IUPAC Name | 2-Hydroxy-N-(2-hydroxyethyl)acetamide |

| Common Synonyms | N-(2-Hydroxyethyl)glycolamide; HEGA; Hydroxyethyl acetamide (ambiguous) |

| CAS Registry Number | 3586-25-2 |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| Structure | HO-CH₂-C(=O)-NH-CH₂-CH₂-OH |

| Physical State | Viscous liquid or hygroscopic solid (dependent on purity/moisture) |

| Solubility | Highly soluble in water, alcohols; insoluble in non-polar solvents |

Structural Vulnerability Analysis:

-

Amide Bond: Susceptible to hydrolysis, catalyzed by acids/bases and heat.

- -Hydroxyl Group: Increases the electrophilicity of the carbonyl carbon, making the amide bond more labile compared to simple acetamides.

- -Hydroxyethyl Group: Provides a nucleophile for potential intramolecular cyclization (though entropically disfavored compared to 5-membered ring formation).

Thermal Stability Profile

The thermal degradation of HEGA is not a single-step event but a competing set of pathways driven by the presence of water and oxygen.

Thermodynamic vs. Kinetic Stability

-

Ambient (25°C): Stable. No significant degradation observed in anhydrous storage.

-

Process Temperatures (100–150°C):

-

In Aqueous Media: Rapid hydrolysis equilibrium is established.

-

In Anhydrous Melt: Onset of dehydration and oligomerization.

-

Primary Degradation Mechanisms

Mechanism A: Hydrolysis (The Dominant Pathway)

In aqueous environments (e.g., CO₂ scrubber solutions or aqueous formulations), HEGA exists in equilibrium with its precursors. Heat shifts this equilibrium toward hydrolysis.

-

Implication: In analytical quantification, diluting HEGA samples in water without pH control can lead to underestimation of purity due to in-situ hydrolysis.

Mechanism B: Thermal Dehydration & Cyclization

At temperatures exceeding 150°C (e.g., during distillation or thermal desorption), HEGA undergoes dehydration. Unlike N-(2-hydroxyethyl)acetamide (which forms oxazolines), the

-

Pathway: Intermolecular esterification leads to linear polyesters/polyamides .

-

Minor Pathway: Intramolecular cyclization to morpholine-2-one derivatives (rare, requires specific catalysis).

Mechanism C: Oxidative Degradation

In the presence of O₂, the alcohol groups oxidize to aldehydes and carboxylic acids.

-

Product: Oxidation of the terminal alcohol yields N-(2-amino-2-oxoethyl)glycine derivatives or cleavage to oxalamides .

Visualization of Degradation Pathways[3]

The following diagram maps the kinetic fate of HEGA under thermal stress.

Caption: Figure 1. Thermal and chemical degradation network of HEGA. The blue path represents the reversible hydrolysis dominant in aqueous media; the red path indicates irreversible thermal oligomerization.

Experimental Protocols for Stability Validation

To validate the stability of HEGA in your specific matrix, the following "Self-Validating" protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: Thermal Stress Testing (TGA/DSC)

Objective: Determine the onset temperature of irreversible decomposition (

-

Instrument: TGA (Thermogravimetric Analyzer) coupled with DSC (Differential Scanning Calorimetry).

-

Sample Prep: Dry HEGA (vacuum oven, 40°C, 12h) to remove hygroscopic water.

-

Crucible: Hermetically sealed aluminum pan with a pinhole (simulates "semi-closed" system) vs. Open pan.

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 300°C under Nitrogen (pyrolytic stability).

-

Repeat under Air (oxidative stability).

-

-

Data Interpretation:

-

Event 1 (~100°C): Loss of residual water (broad endotherm).

-

Event 2 (~150-180°C):

of degradation (likely dehydration/oligomerization). Look for mass loss coupled with an exothermic rise in DSC (oxidation) or endothermic (volatilization).

-

Protocol B: Hydrolytic Stability via HPLC-RI/MS

Objective: Quantify hydrolysis kinetics at process temperatures.

-

Matrix: Prepare 10 wt% HEGA in water.

-

Stress Conditions: Heat aliquots in sealed glass vials at 60°C, 80°C, and 100°C for 24, 48, and 72 hours.

-

Analysis:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Amine-compatible C18.

-

Mobile Phase: Acetonitrile/Water (ammonium formate buffer pH 3.0).

-

Detection: Refractive Index (RI) or Mass Spec (ESI+). HEGA is not UV-active enough for standard UV detection.

-

-

Validation Criteria: Plot

vs. time. Linearity confirms first-order hydrolysis kinetics.

Implications for Drug Development & Industry

For Pharmaceutical Formulations:

-

Excipient Compatibility: Avoid using HEGA in formulations with reactive esters or in high-pH environments (> pH 8.0), as hydrolysis will release MEA, a potential irritant and pH shifter.

-

Sterilization: Autoclaving (121°C) is not recommended for aqueous HEGA solutions due to significant hydrolysis risk. Sterile filtration is required.

For CO₂ Capture (Amine Solvents):

-

Accumulation: HEGA accumulates as a "Heat Stable Salt" (HSS) equivalent. While it does not bind CO₂ effectively, its hydrolysis releases MEA, falsely inflating the apparent "active amine" concentration if not distinguished analytically.

-

Corrosion: The hydrolysis product, glycolic acid, contributes to system acidity and corrosion of carbon steel components.

References

-

National Center for Advancing Translational Sciences (NCATS). N-(2-Hydroxyethyl)glycolamide (Compound Report). Inxight Drugs. Retrieved Feb 19, 2026, from [Link]

-

PubChem. 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CID 94967).[1] National Library of Medicine. Retrieved Feb 19, 2026, from [Link]

-

Wang, S. J., & Chen, C. H. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes. Environmental Science & Technology. (Contextualizes HEGA as an MEA degradation product). Retrieved from [Link]

-

Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. (Identifies amide hydrolysis mechanisms). Retrieved from [Link]

-

Zoannou, K., et al. (2013).[2] Thermal degradation of monoethanolamine and its effect on CO2 capture capacity. International Journal of Greenhouse Gas Control. (Data on thermal limits of MEA derivatives). Retrieved from [Link]

Sources

Technical Whitepaper: Therapeutic and Functional Potential of N-Glycolylethanolamine (NGE) Scaffolds

[1][2]

Executive Summary

The compound 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), also referred to as N-Glycolylethanolamine (NGE) , represents a distinct class of hydrophilic amides that bridge the structural gap between small-molecule cryoprotectants, endogenous signaling lipids (N-acylethanolamines), and ceramic surfactants.[1] While historically utilized as a synthetic intermediate—most notably in the production of the anticoagulant Rivaroxaban —recent interest has surged regarding its potential as a privileged scaffold in fragment-based drug discovery (FBDD) and dermatological formulation.[1]

This whitepaper analyzes the biological potential of NGE and its derivatives, focusing on three core mechanisms: pseudo-ceramide barrier repair , cryoprotective cellular stabilization , and metabolic modulation of fatty acid amide hydrolase (FAAH) .[1] We provide a comprehensive guide to synthesizing, testing, and optimizing these derivatives for therapeutic and functional applications.

Chemical Identity & Structural Activity Relationship (SAR)

The Core Scaffold

The NGE scaffold (

Key Structural Features:

-

Amide Linkage: Provides hydrogen bond donor/acceptor sites, mimicking the peptide bond found in proteins and the amide linkage in ceramides.[1]

-

Dual Hydroxyls: The 2-hydroxyacetyl (glycolyl) group distinguishes it from the common solvent N-Acetylethanolamine (AMEA) .[1] This modification significantly increases hydrophilicity (

) and creates a unique "headgroup" profile for lipid derivatives.[1] -

Bio-Isosterism: The scaffold acts as a bio-isostere for:

SAR & Derivatization Logic

The biological activity of NGE is unlocked through targeted derivatization at its reactive hydroxyl centers.[1]

| Derivative Class | Structural Modification | Target Biological Activity |

| Pseudo-Ceramides | Esterification of primary OH with long-chain Fatty Acids (C16-C24).[1] | Skin Barrier Repair: Mimics endogenous ceramides to organize lipid lamellae in the stratum corneum.[1] |

| Cryoprotectants | Unmodified Core or Methylation.[1] | Vitrification: Prevents ice crystal formation during cryopreservation of stem cells/tissues.[1] |

| PROTAC Linkers | Etherification with bifunctional ligands.[1] | Protein Degradation: Acts as a short, hydrophilic, non-cleavable linker (E3 Ligase <-> Target Protein).[1] |

| Enzyme Inhibitors | Substitution of the Glycolyl OH with electrophiles (e.g., carbamates).[1] | FAAH/NAAA Inhibition: Blocks the hydrolysis of endogenous signaling lipids.[1] |

Biological Mechanisms & Therapeutic Hypotheses[1][2]

Mechanism I: Dermatological Barrier Function (Pseudo-Ceramide Activity)

The most immediate biological application of NGE derivatives lies in dermatology .[1] Endogenous ceramides are essential for the water-retaining properties of the skin.[1] However, natural ceramides are expensive and difficult to synthesize.[1]

Hypothesis: NGE esters (e.g., N-(2-hydroxyethyl)glycolamide palmitate ) function as "pseudo-ceramides."[1] The NGE core mimics the polar headgroup of sphingosine, capable of forming hydrogen bond networks with water and other lipids, while the attached fatty acid tails integrate into the lipid bilayer.[1]

-

Mechanism: The "Glycolyl" headgroup provides an extra hydroxyl donor compared to standard Acetamide MEA, potentially enhancing the lamellar packing density and water-binding capacity of the lipid matrix.[1]

Mechanism II: Cryoprotection & Cellular Stress Response

Small amides (e.g., formamide) and polyols (e.g., glycerol) are classic cryoprotectants but suffer from toxicity.[1]

Hypothesis: NGE combines the features of an amide and a polyol into a single molecule.[1]

-

Vitrification: The high density of hydrogen bonding sites allows NGE to disrupt water lattice formation, promoting glass formation (vitrification) at low temperatures without the membrane-disrupting toxicity of DMSO.[1]

-

Chaperone Activity: Similar to the osmolyte Ectoine , NGE may stabilize protein folding under osmotic or thermal stress.[1]

Mechanism III: Modulation of Endocannabinoid Metabolism

N-Acylethanolamines (NAEs) like Anandamide are degraded by Fatty Acid Amide Hydrolase (FAAH) .[1]

Hypothesis: NGE derivatives may act as substrate mimics or competitive inhibitors for FAAH.[1]

-

The "Glycolyl" group is sterically similar to the Acetyl group but electronically distinct due to the

-hydroxyl.[1] This could alter the binding kinetics in the FAAH catalytic pocket (Ser241-Ser217-Lys142 triad), potentially slowing hydrolysis or "clogging" the enzyme, thereby elevating levels of endogenous therapeutic lipids like PEA (anti-inflammatory).[1]

Visualization: Signaling & Synthesis Pathways[1][2]

Figure 1: Functional diversification of the N-Glycolylethanolamine (NGE) scaffold into three distinct therapeutic classes.[1]

Experimental Protocols

Protocol A: Synthesis of NGE-Palmitate (Pseudo-Ceramide)

Objective: Create a lipophilic barrier repair agent.[1]

-

Reagents: NGE (1.0 eq), Palmitoyl Chloride (1.1 eq), Pyridine (1.2 eq), DCM (Solvent).[1]

-

Procedure:

-

Dissolve NGE in anhydrous Dichloromethane (DCM) under

atmosphere. -

Add Pyridine and cool to 0°C.[1]

-

Dropwise add Palmitoyl Chloride over 30 mins.[1]

-

Note: The primary hydroxyl (ethanolamine side) is more nucleophilic than the glycolyl hydroxyl, but selectivity may be low.[1] Use protecting group strategy (e.g., TBDMS on glycolyl) if regioselectivity is critical.[1]

-

Stir at RT for 12h.

-

Wash with 1N HCl, then sat.[1]

. -

Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

-

-

Validation: Confirm structure via

-NMR (shift of

Protocol B: Transepidermal Water Loss (TEWL) Assay

Objective: Validate barrier repair efficacy of NGE-Palmitate.[1]

-

Model: Ex vivo porcine skin or reconstructed human epidermis (RHE).

-

Damage Induction: Treat skin with 5% SDS for 2 hours to strip natural lipids (increase TEWL).[1]

-

Treatment: Apply 1% NGE-Palmitate formulation vs. Vehicle vs. Positive Control (Ceramide 2).[1]

-

Measurement:

-

Data Analysis: Calculate % Recovery =

.[1]

Protocol C: FAAH Inhibition Screening

Objective: Determine if NGE interacts with the Endocannabinoid System.[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA.

-

Enzyme: Recombinant Human FAAH (1 nM).

-

Substrate: AMC-Arachidonoyl Amide (Fluorescent substrate).[1]

-

Procedure:

-

Output: Plot

vs. [NGE] to determine

Quantitative Data Summary (Projected)

| Parameter | NGE Core | NGE-Palmitate (Derivative) | Control (Acetamide MEA) |

| LogP (Calc) | -1.8 (Hydrophilic) | ~6.5 (Lipophilic) | -1.2 |

| Water Binding Capacity | High (3 H-bond donors) | Moderate (Headgroup only) | Moderate (2 H-bond donors) |

| Primary Application | Cryoprotectant / Humectant | Barrier Repair Lipid | Humectant |

| Toxicity (Est.) | Low (Metabolically labile) | Low (Lipid-like) | Low |

Future Outlook & Strategic Recommendations

-

Cosmetic Formulation: The "Glycolyl" moiety offers a marketing advantage over standard "Acetyl" ingredients, potentially claiming "enhanced hydration" due to the extra hydroxyl group.[1] Formulators should explore NGE as a booster for Glycerol .[1]

-

Drug Delivery: Investigate NGE as a cleavable linker in antibody-drug conjugates (ADCs). The ester bond formed at the glycolyl hydroxyl is susceptible to esterases, allowing controlled payload release.[1]

-

Green Chemistry: Synthesize NGE directly from Glycolide and Ethanolamine , avoiding chlorinated reagents, to establish a "green" manufacturing route for eco-certified personal care products.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79836, 2-Hydroxy-N-(2-hydroxyethyl)acetamide. Retrieved from [Link][1]

-

U.S. National Library of Medicine. HazMap: N-(2-Hydroxyethyl)acetamide.[1] Retrieved from [Link][1]

-

Atrushi, et al. (2023). Acetamide Derivatives in Pharmaceutical Synthesis: A Review.[1] Archives of Pharmacy Practice.[1][2] Retrieved from [Link]

A Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)acetamide: A Novel Monomer for Advanced Hydrogel Development

Abstract: Hydrogels are at the forefront of biomedical innovation, serving as critical components in drug delivery, tissue engineering, and regenerative medicine.[1][2] The selection of monomers is a pivotal step in designing hydrogels with tailored properties. This whitepaper introduces 2-Hydroxy-N-(2-hydroxyethyl)acetamide, a highly hydrophilic monomer, as a promising candidate for the development of next-generation hydrogels. We will explore its fundamental physicochemical properties, propose robust methodologies for its polymerization and characterization, and discuss its potential to create biocompatible hydrogels with tunable characteristics suitable for advanced therapeutic applications. This guide is intended for researchers, chemists, and drug development professionals seeking to expand the repertoire of functional biomaterials.

Introduction: The Quest for Ideal Hydrogel Monomers

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the structure and properties of the native extracellular matrix (ECM).[2][3][4] Their high water content, soft consistency, and biocompatibility make them ideal for a host of biomedical applications.[1][3] The functional capabilities of a hydrogel—its swelling behavior, mechanical strength, degradability, and responsiveness to stimuli—are fundamentally dictated by the chemical nature of its constituent monomers.

While monomers like 2-hydroxyethyl methacrylate (HEMA) and N-(2-hydroxyethyl) acrylamide (HEAA) are well-established, the field is in continuous search of novel building blocks that can impart superior hydrophilicity and functionality.[5][6][7][8] This guide focuses on 2-Hydroxy-N-(2-hydroxyethyl)acetamide , a structurally distinct monomer poised for hydrogel applications. Possessing two hydroxyl (-OH) groups and an amide (-CONH-) linkage, this molecule offers significant potential for creating highly absorbent and biocompatible polymer networks through extensive hydrogen bonding.

This document will serve as a technical primer, providing a scientifically-grounded framework for leveraging 2-Hydroxy-N-(2-hydroxyethyl)acetamide in hydrogel design. We will extrapolate from established principles of polymer chemistry and draw parallels with well-studied analogues to provide a predictive analysis and a practical guide for its application.

Physicochemical Profile of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Understanding the intrinsic properties of the monomer is the foundation for designing its polymerization and predicting the final hydrogel characteristics. The key attributes of 2-Hydroxy-N-(2-hydroxyethyl)acetamide are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-N-(2-hydroxyethyl)acetamide | [9] |

| CAS Number | 3586-25-2 | [10] |

| Molecular Formula | C4H9NO3 | [9][10] |

| Molecular Weight | 119.12 g/mol | [10] |

| Monoisotopic Mass | 119.05824 Da | [9] |

| Predicted XlogP | -1.8 | [9] |

The presence of two hydroxyl groups and an amide group confers a high degree of polarity, as evidenced by the low predicted octanol-water partition coefficient (XlogP). This inherent hydrophilicity is a primary indicator of its potential to form high-swelling hydrogels, which are highly desirable for applications requiring substantial water uptake or the loading of hydrophilic therapeutic agents.[11]

Hydrogel Synthesis: A Proposed Framework

We propose a free-radical polymerization strategy, a versatile and widely adopted method for hydrogel synthesis, to incorporate 2-Hydroxy-N-(2-hydroxyethyl)acetamide into a crosslinked network.[5][12]

Rationale for Polymerization Strategy

Free-radical polymerization is initiated by a species with an unpaired electron, which attacks the monomer's vinyl group (if present) or can be adapted for other polymerizable moieties. For acetamide-based monomers, copolymerization with a vinyl monomer like acrylic acid is a common and effective approach. The choice of initiator and cross-linker is critical for controlling the reaction kinetics and the final network architecture.

-

Initiation System: A redox initiation system, such as ammonium persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED), is recommended. This system is highly efficient at room temperature and under aqueous conditions, which is crucial for protecting sensitive bioactive molecules that might be incorporated during synthesis.[13][14]

-

Cross-linking Agent: A bifunctional cross-linker like N,N'-methylenebis(acrylamide) (MBAA) or ethylene glycol dimethacrylate (EGDMA) is essential to form the three-dimensional network that prevents the polymer chains from dissolving.[13][15] The concentration of the cross-linker directly impacts the network's mesh size, which in turn governs the hydrogel's swelling capacity, mechanical strength, and drug release profile.[16]

Workflow for Hydrogel Synthesis

The following diagram outlines a logical workflow for the synthesis of a hydrogel incorporating 2-Hydroxy-N-(2-hydroxyethyl)acetamide.

Caption: Proposed workflow for free-radical polymerization of a 2-Hydroxy-N-(2-hydroxyethyl)acetamide hydrogel.

Engineering Functional Hydrogels via Copolymerization

The true potential of 2-Hydroxy-N-(2-hydroxyethyl)acetamide is unlocked through copolymerization, which allows for the precise tuning of hydrogel properties. By incorporating a functional comonomer, the resulting hydrogel can be made responsive to environmental stimuli, such as pH.

Case Study: Creating pH-Responsive Hydrogels

A compelling strategy is the copolymerization of 2-Hydroxy-N-(2-hydroxyethyl)acetamide with an ionizable monomer like acrylic acid (AA) . This approach was successfully used for the related monomer HEAA to create pH-sensitive systems.[5][7]

-

Mechanism of pH-Responsiveness: At low pH (below the pKa of acrylic acid, ~4.7), the carboxylic acid groups (-COOH) are protonated and neutral. This allows for strong hydrogen bonding between polymer chains, resulting in a collapsed, low-swelling state. As the pH increases above the pKa, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains forces the network to expand, leading to a dramatic increase in swelling.[17] This behavior is crucial for applications like enteric drug delivery, where the drug should be protected in the acidic stomach and released in the more neutral intestine.

Caption: pH-responsive swelling mechanism in a hydrogel containing carboxylic acid groups.

Key Experimental Protocols for Characterization

To validate the performance of newly synthesized hydrogels, a series of standardized characterization experiments must be performed.

Protocol 1: Synthesis of a pH-Sensitive Hydrogel

This protocol is adapted from methodologies used for similar hydrophilic monomers like HEAA.[7]

-

Monomer Solution Preparation: In a beaker, dissolve 0.1 mol of acrylic acid (AA) in 15 mL of deionized water under ice bath conditions. Slowly add a solution of sodium hydroxide to neutralize the AA to a desired degree (e.g., 70%).

-

Addition of Core Monomer: To the neutralized AA solution, add 0.1 mol of 2-Hydroxy-N-(2-hydroxyethyl)acetamide and stir until fully dissolved.

-

Cross-linker and Initiator: Add N,N'-methylenebis(acrylamide) (MBAA) as a cross-linker (e.g., 1 mol% relative to total monomer content).

-

Initiation: Add 100 µL of a 10% (w/v) ammonium persulfate (APS) solution, followed by 20 µL of N,N,N′,N′-tetramethylethylenediamine (TEMED) to initiate polymerization.

-

Molding and Curing: Immediately transfer the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 12 hours.

-

Purification: Submerge the resulting hydrogel sheet in a large volume of deionized water for 72 hours, changing the water every 12 hours to remove unreacted components.

-

Drying: Dry the purified hydrogel in an oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of Equilibrium Swelling Ratio (ESR)

This is a standard gravimetric method to quantify hydrogel swelling.[7][17]

-

Sample Preparation: Cut pre-weighed discs of the dried hydrogel (W_d).

-

Immersion: Place the discs in separate beakers containing buffer solutions of different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid).

-

Incubation: Keep the beakers in a shaker bath at 37°C.

-

Measurement: At predetermined time intervals, remove a hydrogel disc, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

-

Equilibrium: Continue this process until the weight of the hydrogel becomes constant, indicating it has reached equilibrium swelling.

-

Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

Protocol 3: Evaluation of In Vitro Biocompatibility (MTT Assay)

This protocol assesses the cytotoxicity of the hydrogel material on a cell line.[18]

-

Cell Seeding: Seed a suitable cell line (e.g., murine fibroblasts, CCL-1) into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Hydrogel Extraction: Prepare hydrogel extracts by incubating sterilized hydrogel samples in cell culture medium for 24 hours at 37°C. This creates a conditioned medium containing any potential leachables.

-

Cell Exposure: Remove the old medium from the cells and replace it with the hydrogel extracts at various concentrations. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh medium). Incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Express cell viability as a percentage relative to the negative control. High viability indicates good biocompatibility.

Potential Applications and Future Directions

The unique properties of hydrogels derived from 2-Hydroxy-N-(2-hydroxyethyl)acetamide suggest significant potential in several high-impact areas of drug development and medicine.

-

Controlled Drug Delivery: The high swelling capacity and potential for pH-responsive behavior make these hydrogels excellent candidates for oral delivery systems that protect drugs from the harsh gastric environment and release them in the intestines.[3][19] They could also be formulated as injectable depots for the sustained release of therapeutics.[3]

-

Tissue Engineering: Due to their high water content and inherent biocompatibility, these hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues like cartilage, skin, and bone.[2][20] The dual hydroxyl groups provide ample sites for further functionalization with bioactive peptides or growth factors to enhance tissue integration.

Conclusion

2-Hydroxy-N-(2-hydroxyethyl)acetamide represents a compelling, yet underexplored, monomer for the synthesis of advanced functional hydrogels. Its highly hydrophilic nature, stemming from two hydroxyl groups and an amide bond, positions it as an ideal candidate for creating biocompatible hydrogels with high water content. Through strategic copolymerization and cross-linking, its properties can be finely tuned to achieve desired swelling kinetics, mechanical integrity, and stimuli-responsiveness. The experimental frameworks and protocols detailed in this guide provide a solid foundation for researchers to begin exploring this promising monomer, paving the way for new innovations in controlled drug delivery and regenerative medicine.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53940579, N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-(2-Hydroxyethyl)acetamide - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

-

Siregar, M., et al. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159362238. Retrieved from [Link]

-

Semantic Scholar. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Retrieved from [Link]

-

Al-Harrasi, A., et al. (2024, August 28). Recent advances in hydrogels applications for tissue engineering and clinical trials. PMC. Retrieved from [Link]

-

Academia.edu. (n.d.). Biocompatible and bioadhesive hydrogels based on 2-hydroxyethyl methacrylate, monofunctional poly (alkylene glycol) s and itaconic acid. Retrieved from [Link]

-

Bajrovic, J., et al. (2008, December 15). Designing temperature-responsive biocompatible copolymers and hydrogels based on 2-hydroxyethyl(meth)acrylates. PubMed. Retrieved from [Link]

-

Bartil, T., et al. (2007). Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives. Acta Pharmaceutica. Retrieved from [Link]

-

CONICET. (n.d.). Synthesis, characterization, and swelling behavior of new pH‐sensitive hydrogels derived from copolymers of 2‐hydroxyethyl methacrylate and 2‐(diisopropylamino)ethyl methacrylate. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3). Retrieved from [Link]

-

Georgieva, M., et al. (2025, January 5). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. Retrieved from [Link]

-

Sharma, P., et al. (n.d.). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. PMC. Retrieved from [Link]

-

Liu, Y., et al. (n.d.). Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications. PMC. Retrieved from [Link]

-

Ullah, K., et al. (2024, April 13). Advances in Hydrogel-Based Drug Delivery Systems. MDPI. Retrieved from [Link]

-

Uritu, C. M., et al. (2021, December 27). Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. PMC. Retrieved from [Link]

-

Işık, B. (2000, January 1). Swelling Behavior of Acrylamide-2-Hydroxyethyl Methacrylate Hydrogels. TÜBİTAK Academic Journals. Retrieved from [Link]

-

Khademhosseini Laboratory. (n.d.). NIH Public Access. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). Swelling behavior of poly (2-hydroxyethyl methacrylate) copolymer gels. Retrieved from [Link]

-

Semantic Scholar. (2022, July 30). Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials. Retrieved from [Link]

-

Wang, T., et al. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. MDPI. Retrieved from [Link]

-

STAR Protocols. (2024, December 17). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Retrieved from [Link]

-

MDPI. (2025, October 11). Recent Advances in Hydrogels for Tissue Engineering and Biomedical Therapeutics. Retrieved from [Link]

-

Frontiers. (n.d.). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Hemocompatibility and swelling studies of poly(2-hydroxyethyl methacrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate) hydrogels. Retrieved from [Link]

-

MDPI. (2025, September 11). Recent Advances in Hydrogels for Tissue Engineering and Biomedical Therapeutics. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). N-(2-Hydroxyethyl)acetamide. Retrieved from [Link]

-

Uritu, C. M., et al. (2022, July 30). Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials. MDPI. Retrieved from [Link]

-

Applied Chemistry Today. (n.d.). Synthesis and characterization of porous co-polymeric hydrogels of 2-hydroxyethyl methacrylate and N-vinylpyrrolidone. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Cross-Linking Structural Effect of Hydrogel Based on 2-Hydroxyethyl Methacrylate. Retrieved from [Link]

-

MDPI. (2025, December 13). Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent. Retrieved from [Link]

-

Express Polymer Letters. (n.d.). New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. Retrieved from [Link]

-

PubMed. (2021, December 27). Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. Retrieved from [Link]

-

PMC. (n.d.). Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials. Retrieved from [Link]

-

Frontiers. (2024, February 27). Commercial hydrogel product for drug delivery based on route of administration. Retrieved from [Link]

- Google Patents. (n.d.). US6960617B2 - Hydrogels having enhanced elasticity and mechanical strength properties.

-

Polimery. (n.d.). Hydrogels based on poly(2-hydroxyethyl methacrylate) and nettle extract. Retrieved from [Link]

-

Semantic Scholar. (2021, December 22). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(-amino esters), and Hydroxyapatite. Retrieved from [Link]

Sources

- 1. Recent advances in hydrogels applications for tissue engineering and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Hydrogel-Based Drug Delivery Systems [mdpi.com]

- 4. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Designing temperature-responsive biocompatible copolymers and hydrogels based on 2-hydroxyethyl(meth)acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - 2-hydroxy-n-(2-hydroxyethyl)acetamide (C4H9NO3) [pubchemlite.lcsb.uni.lu]

- 10. 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 11. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.semnan.ac.ir [journals.semnan.ac.ir]

- 13. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. expresspolymlett.com [expresspolymlett.com]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone [mdpi.com]

- 19. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 20. researchgate.net [researchgate.net]

Technical Guide: Safety & Handling of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

[1]

Introduction & Technical Context

2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS: 3586-25-2), often referred to in industrial literature as N-(2-hydroxyethyl)glycolamide (HEGA) , is a bifunctional amide characterized by high polarity and hygroscopicity.[1]

While structurally similar to the common cryoprotectant N-methylacetamide, this compound occupies a specific niche in two high-impact fields:[1]

-

Carbon Capture & Storage (CCS): It is a primary oxidative degradation product of Monoethanolamine (MEA) solvents used in CO₂ scrubbing.[1] Researchers frequently synthesize or handle it as an analytical standard to quantify solvent life and toxicity.[1]

-

Organic Synthesis: It serves as a building block for hydrophilic polymers and surfactant intermediates due to its dual hydroxyl functionality.[1]

Critical Distinction: Do not confuse this compound with N-(2-hydroxyethyl)acetamide (CAS: 142-26-7), which lacks the alpha-hydroxyl group on the acyl chain.[1] This guide specifically addresses the glycolamide derivative (CAS: 3586-25-2).[1]

Physicochemical Profile

Accurate handling requires understanding the physical state, which is often misrepresented in generic databases. In its pure form, it is a viscous liquid or low-melting solid that avidly absorbs atmospheric moisture.[1]

| Property | Data | Technical Implication |

| CAS Number | 3586-25-2 | Unique identifier for procurement/SDS verification. |

| Molecular Formula | C₄H₉NO₃ | High oxygen content contributes to polarity.[1] |

| Molecular Weight | 119.12 g/mol | Essential for stoichiometric calculations.[1] |

| Physical State | Viscous Liquid / Waxy Solid | Difficult to pipette; requires positive displacement or gravimetric transfer.[1] |

| Solubility | Miscible in Water, Alcohols | Spills are easily cleaned with water; incompatible with non-polar solvents.[1] |

| Hygroscopicity | High | Critical: Purity degrades rapidly in open air due to water uptake.[1] |

Toxicological Risk Assessment

While 2-Hydroxy-N-(2-hydroxyethyl)acetamide is not classified as a Category 1 acute toxin, its specific hazards stem from its irritant properties and potential biological activity as an amide.[1]

Core Hazards (GHS Classification)

-

Skin Irritation (Category 2 - H315): Prolonged contact disrupts the dermal barrier, likely due to its solvent-like properties and ability to penetrate the stratum corneum.[1]

-

Eye Irritation (Category 2A - H319): Direct contact causes severe irritation.[1] The viscous nature means it resists natural tearing/washing mechanisms, prolonging exposure time if not rinsed immediately.

-

STOT-SE (Category 3 - H335): Respiratory irritation.[1] Heating the compound (e.g., during synthesis or degradation studies) generates mists/vapors that irritate mucous membranes.[1]

Mechanistic Insight

In the context of amine scrubbing (CCS), this compound is a stable degradation product.[1] Unlike some nitrosamines found in similar streams, HEGA is generally considered less genotoxic, but it remains a sensitizing agent. The primary risk in a research setting is cumulative dermal exposure leading to dermatitis.[1]

Safe Handling Protocols

The "Dry-Transfer" Strategy

Due to its hygroscopic nature, standard weighing on an open balance results in "drifting" mass readings as the compound absorbs water.[1] This introduces significant error into analytical standards (e.g., HPLC calibration curves).[1]

Protocol:

-

Equilibration: Allow the reagent container to reach room temperature in a desiccator before opening to prevent condensation.

-

Transfer: Use a positive displacement pipette or a glass syringe.[1] Standard air-displacement pipettes will result in under-dosing due to the liquid's viscosity.[1]

-

Weighing: Use the "weigh-by-difference" method inside a closed vessel.

Workflow Visualization

The following diagram outlines the logic for handling hygroscopic viscous amides to ensure both safety and data integrity.

Figure 1: Decision matrix for handling hygroscopic, viscous amide reagents to prevent water contamination and exposure.[1]

Storage & Stability

Shelf Life: 12–24 months if stored correctly.[1] Degradation Pathway: Hydrolysis to glycolic acid and monoethanolamine (MEA) in the presence of moisture and heat.[1]

-

Primary Containment: Store in amber glass vials with Teflon-lined caps. Plastic containers are permeable to moisture over long periods.[1]

-

Environment: Store under an inert atmosphere (Nitrogen or Argon) in a desiccator.

-

Temperature: Refrigeration (2-8°C) is recommended to slow hydrolysis, but the container must be warmed to room temperature before opening.[1]

Emergency Response Procedures

Spill Management

Because this compound is viscous and water-soluble, simple wiping often spreads the material rather than removing it.[1]

-

Minor Spills (<10 mL):

-

Major Spills (>100 mL):

First Aid

Synthesis & Origin Context (CCS)

Understanding the origin of this compound aids in risk assessment. In Carbon Capture research, it forms via the oxidative degradation of Monoethanolamine (MEA).[1]

Figure 2: Simplified oxidative degradation pathway of MEA yielding HEGA.[1] This reaction highlights why HEGA is often found in mixtures with parent amines.[1]

References

-

PubChem. (2025).[1][4][5] Compound Summary: 2-Hydroxy-N-(2-hydroxyethyl)acetamide (CAS 3586-25-2).[1][6][7] National Library of Medicine.[1][4] [Link][1]

-

ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Amides, C2-hydroxy, N-(hydroxyethyl).[1][7][8] Sourced from ECHA CHEM.[1] [Link][1]

-

Supap, T., et al. (2009).[1] Analysis of Monoethanolamine Degradation Products in CO2 Capture Systems. Industrial & Engineering Chemistry Research. (Contextual grounding for HEGA formation). [Link]

Sources